1,1-Difluoroethylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoroethylsulfanylbenzene is an organofluorine compound characterized by the presence of a difluoroethyl group attached to a sulfanylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoroethylsulfanylbenzene typically involves the introduction of the difluoroethyl group to a benzene ring via a sulfanyl linkage. One common method is the reaction of benzene thiol with 1,1-difluoroethyl chloride under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{SH} + \text{CH}_3\text{CF}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{CF}_2\text{H} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoroethylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoroethyl group.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzene thiol and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Difluoroethylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,1-difluoroethylsulfanylbenzene involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound used as a refrigerant and propellant.
1,1-Difluorocyclopropane: Known for its applications in medicinal chemistry and materials science.
1,1-Difluoroethyl chloride: Used as a precursor in the synthesis of various fluorinated compounds.
Uniqueness
1,1-Difluoroethylsulfanylbenzene is unique due to the combination of the difluoroethyl and sulfanylbenzene moieties. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8F2S |
---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
1,1-difluoroethylsulfanylbenzene |
InChI |
InChI=1S/C8H8F2S/c1-8(9,10)11-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
RUOSHLWHFHBUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(F)(F)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.